(E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
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Description
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound . Imidazole was first synthesized by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular formula of (E)-N’-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is C14H16N4O2 . It has an average mass of 272.302 Da and a monoisotopic mass of 272.127319 Da .Scientific Research Applications
Lipase and α-Glucosidase Inhibition Compounds derived from (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide have demonstrated significant lipase and α-glucosidase inhibition, indicating potential for applications in managing diseases related to these enzymes, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activity This compound has been used as a base for synthesizing derivatives with notable antimicrobial activities against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibacterial agents (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).
Antioxidant Activities Derivatives of this compound have exhibited in vitro antioxidant properties, highlighting its potential for use in therapies targeting oxidative stress-related diseases (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).
Antitumor Activities Some derivatives of (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide have shown promising antitumor activity in vitro, making it a potential candidate for cancer treatment research (Li, Zhang, Deng, Hu, Li, Zhao, Luo, & Huang, 2014).
Anticonvulsant Activity The compound's derivatives have been screened for anticonvulsant activity, with some showing significant potential, indicating its role in developing new treatments for seizure disorders (Kumar, Mohana, & Mallesha, 2013).
Monoamine Oxidase Inhibition Newly synthesized derivatives involving (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide have shown inhibition of monoamine oxidase, an enzyme linked to neurological disorders, suggesting its application in developing treatments for such conditions (Amer, Hegazi, Alshekh, Ahmed, Soliman, Maniquet, & Ramsay, 2020).
Molecular Docking and Spectroscopic Studies The compound has been studied for its molecular structure through spectroscopic methods and molecular docking, aiding in the design of potential anti-diabetic agents (Karrouchi, Brandán, Sert, Karbane, Radi, Ferbinteanu, Garcia, & Ansar, 2021).
Xanthine Oxidase Inhibition Derivatives of this compound have been evaluated for their inhibitory activity against xanthine oxidase, an enzyme implicated in gout, presenting a potential therapeutic application (Xue, Li, Han, & Luo, 2022).
properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-11-15-7-8-18(11)10-14(19)17-16-9-12-3-5-13(20-2)6-4-12/h3-9H,10H2,1-2H3,(H,17,19)/b16-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLYQWFESKKTSC-CXUHLZMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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